molecular formula C12H16O3 B141761 1-(3,4-Dimethoxyphenyl)butan-2-one CAS No. 884-06-0

1-(3,4-Dimethoxyphenyl)butan-2-one

Cat. No.: B141761
CAS No.: 884-06-0
M. Wt: 208.25 g/mol
InChI Key: PGBQLBXSVSRQPF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)butan-2-one is a significant chemical intermediate in the study of enzymatic lignin degradation. Research has identified its role in the reaction pathway catalyzed by Lignin Peroxidase (LiP), an enzyme produced by white-rot fungi like Phanerochaete chrysosporium . In this context, the compound is a key intermediate in the multi-step mechanism leading to the formation of veratraldehyde (3,4-dimethoxybenzaldehyde) from 1-(3',4'-dimethoxyphenyl) propene . The non-enzymatic part of this pathway involves radical species formation, water and oxygen addition, and deacetylation, providing a valuable model for understanding the breakdown of complex aromatic polymers . This fundamental research into lignin degradation has broad industrial implications, offering bio-based and more specific alternatives for applications in the paper, biofuel, and chemical industries . The study of such compounds and their reaction mechanisms helps advance the development of enzymatic processes for biopulping, biobleaching, and the removal of recalcitrant organic pollutants . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBQLBXSVSRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291822
Record name 1-(3,4-dimethoxyphenyl)butan-2-one
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-06-0
Record name 884-06-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)butan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of 1 3,4 Dimethoxyphenyl Butan 2 One Within Contemporary Organic Chemistry Research

The significance of 1-(3,4-Dimethoxyphenyl)butan-2-one in modern organic chemistry is primarily understood through its role as a potential synthetic intermediate and as a member of the dimethoxyphenyl-substituted ketone family. The dimethoxy-substituted phenyl ring is a common motif in natural products and pharmacologically active molecules, making compounds that contain this feature valuable building blocks.

While specific studies on this compound are not abundant, research on structurally similar compounds highlights the synthetic utility of this class of ketones. For instance, the synthesis of related molecules like 1,4-di-(3',4'-dimethoxyphenyl)-butanone-2 and 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 has been documented, showcasing the methodologies that could be applied to the synthesis of the title compound. chemicalbook.com These syntheses often involve condensation reactions and other classical organic transformations.

Furthermore, the ketone functional group in this compound offers a reactive site for a variety of chemical modifications, allowing for the construction of more complex molecular architectures. This potential for elaboration is a key aspect of its relevance in synthetic organic chemistry.

Overview of Research Trajectories Pertaining to Dimethoxyphenyl Substituted Ketones

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established organic chemistry pathways. These routes primarily involve forming the crucial carbon-carbon bond that links the aromatic veratryl group to the butanone chain.

Aldol Condensation Strategies Utilizing Veratraldehyde and Appropriate Ketone Precursors

A primary and efficient method for synthesizing this compound is through a crossed or mixed Aldol condensation, specifically a Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction between an aldehyde that cannot enolize and a ketone that can. youtube.com In this case, veratraldehyde (3,4-dimethoxybenzaldehyde) serves as the non-enolizable aldehyde, while 2-butanone (B6335102) provides the enolizable ketone precursor.

The mechanism under basic conditions, such as in the presence of sodium hydroxide, begins with the deprotonation of an alpha-hydrogen from 2-butanone. youtube.com 2-Butanone possesses two distinct alpha-carbons, and the formation of the enolate can occur at either the C1 (methyl) or C3 (methylene) position. The removal of a proton from the less sterically hindered methyl group is generally favored, leading to the desired product. quora.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration upon heating to yield the more stable, conjugated α,β-unsaturated ketone, 1-(3,4-dimethoxyphenyl)but-3-en-2-one. Subsequent reduction of the carbon-carbon double bond yields the target saturated ketone, this compound.

Table 1: Aldol Condensation and Subsequent Reduction for Synthesis
StepReactantsReagents/ConditionsIntermediate/Product
1. CondensationVeratraldehyde, 2-ButanoneNaOH or KOH, Heat1-(3,4-Dimethoxyphenyl)but-3-en-2-one
2. Reduction1-(3,4-Dimethoxyphenyl)but-3-en-2-oneH₂, Pd/C (Catalytic Hydrogenation)This compound

Multi-step Organic Synthesis Pathways

Beyond single-pot condensation strategies, multi-step pathways offer alternative routes to this compound, often providing greater control over the final structure. libretexts.org One plausible route involves the reaction of a veratryl-based electrophile with a butanone-derived nucleophile.

For instance, a synthesis could commence with veratryl chloride (3,4-dimethoxybenzyl chloride), which can be prepared from veratryl alcohol. In parallel, ethyl acetoacetate (B1235776) can be deprotonated with a base like sodium ethoxide to form a soft nucleophile. The nucleophilic carbon of the ethyl acetoacetate enolate can then displace the chloride from veratryl chloride via an SN2 reaction. The resulting β-keto ester intermediate can then be subjected to saponification (hydrolysis of the ester) followed by decarboxylation (loss of CO₂) upon heating in acidic conditions to yield the final product, this compound. This acetoacetic ester synthesis is a classic method for preparing methyl ketones.

Another approach could involve the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with a suitable four-carbon acyl halide or anhydride, followed by subsequent chemical modifications to arrive at the target structure. However, controlling regioselectivity and preventing side reactions can be challenging.

Chemical Reactivity and Functional Group Transformations

The chemical character of this compound is defined by its three main components: the electron-rich dimethoxy-substituted phenyl ring, the aliphatic ethyl linker, and the reactive ketone carbonyl group.

Oxidative Modifications of the Butanone Moiety

The butanone portion of the molecule is susceptible to various oxidative transformations. researchgate.net Given that it is a methyl ketone (a carbonyl group adjacent to a methyl group), it can undergo the Haloform reaction. Treatment with a halogen (I₂, Br₂, or Cl₂) in the presence of a base (like NaOH) would lead to the cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene, yielding 3-(3,4-dimethoxyphenyl)propanoic acid and a haloform (e.g., iodoform, CHI₃).

Another significant oxidative reaction is the Baeyer-Villiger oxidation. Treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. The migratory aptitude of the adjacent groups determines the product. In this case, the ethyl group has a higher migratory aptitude than the methyl group, leading to the formation of ethyl 3,4-dimethoxyphenylacetate.

Table 2: Oxidative Transformations of this compound
ReactionReagentProduct(s)
Haloform ReactionI₂ / NaOH3-(3,4-Dimethoxyphenyl)propanoic acid, Iodoform (CHI₃)
Baeyer-Villiger Oxidationm-CPBAEthyl 3,4-dimethoxyphenylacetate

Reductive Transformations to Corresponding Alcohol Derivatives

The ketone functional group is readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with a variety of reducing agents. acs.org Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are highly effective for selectively reducing the ketone to 1-(3,4-dimethoxyphenyl)butan-2-ol (B7858682) without affecting the aromatic ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, though they require anhydrous conditions and more careful handling.

Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also be employed to reduce the ketone. This method also leaves the aromatic ring intact under standard conditions.

Table 3: Reduction of this compound
Reducing AgentConditionsProduct
Sodium Borohydride (NaBH₄)Methanol/Ethanol1-(3,4-Dimethoxyphenyl)butan-2-ol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, then H₂O quench1-(3,4-Dimethoxyphenyl)butan-2-ol
Catalytic Hydrogenation (H₂ / Catalyst)Pd, Pt, or Ni catalyst1-(3,4-Dimethoxyphenyl)butan-2-ol

Nucleophilic Substitution Reactions Involving Aromatic Substituents

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The feasibility of this reaction is highly dependent on the electronic properties of the ring. The SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The aromatic ring of this compound contains two methoxy (B1213986) (-OCH₃) groups, which are strong electron-donating groups. These groups enrich the benzene (B151609) ring with electron density through resonance, making it nucleophilic in character and thus highly deactivated towards attack by external nucleophiles. Consequently, direct nucleophilic aromatic substitution of the methoxy groups on this compound under standard SNAr conditions is not a viable transformation. Alternative, more forceful conditions, such as those involving a benzyne (B1209423) intermediate, would be required but are generally low-yielding and less common for this type of substrate. masterorganicchemistry.com Electrophilic aromatic substitution, where the electron-rich ring attacks an electrophile, is the much more favored pathway for this compound.

Synthetic Methodologies and Chemical Transformations of this compound

4 Derivatization for Elucidating Structure-Activity Relationships

The systematic modification of a lead compound, a process known as derivatization, is a cornerstone of medicinal chemistry for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. For this compound and its analogs, derivatization focuses on several key regions of the molecule: the dimethoxyphenyl ring, the ketone functional group, and the aliphatic chain. These modifications can lead to the development of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

A primary strategy involves the transformation of the butanone core into more complex heterocyclic systems, such as quinoxalines. Quinoxaline (B1680401) derivatives are recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comsapub.org The synthesis of these derivatives often starts with dicarbonyl compounds, which can be generated from butanone precursors. sapub.org For example, a general synthetic route can involve the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound derived from the butanone core. researchgate.net

The goal of these transformations is to explore how the size, shape, and electronic properties of the resulting molecules influence their interaction with biological targets. For instance, in the development of anticancer agents, quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit protein tyrosine kinases. nih.gov SAR studies on these compounds reveal critical insights; for example, the replacement of an electron-releasing methoxy group with an electron-withdrawing group like chlorine can significantly decrease activity, while the presence of a cyano group on an attached aliphatic chain may be essential for the desired biological effect. mdpi.com

Another key derivatization approach is the modification of the butanone side chain. The Michael addition reaction, for instance, allows for the introduction of various nitrogen-containing heterocycles to the α,β-unsaturated ketone (chalcone) analog of this compound. This method provides access to β-aminocarbonyl derivatives, which are valuable precursors for bioactive compounds. mdpi.com The synthesis of a triazole derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, highlights this strategy, with the resulting compound showing potential bioactivity related to herbicidal and fungicidal products. mdpi.com

The following tables summarize key findings from derivatization studies based on butanone and related scaffolds, illustrating the principles of SAR.

Table 1: SAR Findings in Quinoxaline Derivatives

Structural Modification Observed Effect on Biological Activity Reference
Substitution on the aromatic ring Unsubstituted aromatic rings show higher anticancer activity than substituted ones. mdpi.com
Nature of substituent Electron-withdrawing groups (e.g., Cl) produce higher activity than other electron-withdrawing (e.g., Br) or electron-releasing (e.g., CH₃) groups. mdpi.com
Group replacement Replacing an electron-releasing OCH₃ group with an electron-withdrawing Cl group decreases activity. mdpi.com
Side chain modification A CN group on the aliphatic chain fused to the quinoxaline nucleus is essential for activity. mdpi.com

Table 2: Examples of Derivatization from Butanone-Related Precursors

Precursor Type Reaction Type Resulting Derivative Class Potential Application/Activity Reference
α,β-Unsaturated ketone (Chalcone) Aza-Michael Addition β-(1H-1,2,4-triazol-1-yl) Ketone Herbicidal, Fungicidal mdpi.com
1,2-Dicarbonyl compound Condensation with o-phenylenediamine Quinoxaline Anticancer, Anti-inflammatory, Antimicrobial sapub.orgnih.gov
4,4-Dimethoxy-butan-2-one Cyclocondensation Quinoxaline Antioxidant, Anti-inflammatory researchgate.net

These studies underscore the importance of derivatization in fine-tuning the biological profile of a lead compound. By systematically altering the structure of this compound and its related analogs, researchers can identify the key molecular features required for a specific therapeutic effect, paving the way for the design of more effective and targeted drugs. nih.gov

Structural Analogues and Derivative Synthesis Pertaining to 1 3,4 Dimethoxyphenyl Butan 2 One

Synthesis of Positional Isomers and Homologues

The strategic placement of the butanone chain on the dimethoxyphenyl ring and variations in the alkyl chain length are crucial for modifying the compound's properties.

Comparative Synthesis of 3-(3,4-Dimethoxyphenyl)butan-2-one (B1283475) and 4-(3,4-Dimethoxyphenyl)butan-2-one (B3147733)

The synthesis of positional isomers of 1-(3,4-dimethoxyphenyl)butan-2-one, such as 3-(3,4-dimethoxyphenyl)butan-2-one and 4-(3,4-dimethoxyphenyl)butan-2-one, involves distinct synthetic strategies. Isomers, which have the same molecular formula but different structural arrangements, can exhibit varied chemical and physical properties. nih.gov The synthesis of 4-(3,4-dimethoxyphenyl)butan-2-one can be achieved through a multi-step process starting from eugenol, a natural product. This process includes methylation, isomerization, oxidation, reduction, halogenation, and finally a reaction with sodium cyanide to form 3,4-dimethoxybenzylcyanide, a key intermediate. ijcea.org This intermediate can then be further manipulated to introduce the butanone side chain at the desired position.

A general approach to synthesizing phenylbutanones involves the condensation of a substituted benzyl (B1604629) cyanide with an appropriate ester. For instance, the condensation of 3,4-dimethoxybenzylcyanide with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide could theoretically yield 4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile, which upon hydrolysis and decarboxylation would give 4-(3,4-dimethoxyphenyl)butan-2-one.

The synthesis of 3-(3,4-dimethoxyphenyl)butan-2-one would require a different synthetic design, possibly involving the reaction of 3,4-dimethoxyphenylmagnesium bromide with 3-chlorobutan-2-one or a similar electrophile. The choice of starting materials and reaction conditions is critical in directing the regioselectivity of the reaction to obtain the desired isomer. The comparison of these synthetic routes highlights the influence of the starting materials and reaction pathways on the final isomeric product. nih.gov

Variations in Alkyl Chain Length and Branching

Modifying the alkyl chain length and introducing branching in analogues of this compound can be achieved through various synthetic methods. For example, the synthesis of 1,4-di-(3',4'-dimethoxyphenyl)-butanone-2 was accomplished by condensing ethyl 3,4-dimethoxydihydrocinnamate with 3,4-dimethoxybenzylcyanide to produce 1-cyano-1,4-di-(3',4'-dimethoxyphenyl)-butanone-2. acs.org This intermediate was then hydrolyzed to the corresponding carbamyl derivative and subsequently converted to the final ketone. acs.org This method demonstrates a strategy for elongating the carbon chain and introducing another substituted phenyl group.

Another example involves the synthesis of 1-(3',4'-dimethoxyphenyl)-4-phenyl-butanone-2 and its isomer 1-phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2. acs.org These compounds were synthesized to compare their ease of hydrolysis, indicating how the relative positions of the phenyl and dimethoxyphenyl groups on the butanone chain influence reactivity. acs.org The synthesis of these homologues often involves condensation reactions between appropriately substituted benzyl cyanides and esters, followed by hydrolysis and decarboxylation steps.

Preparation of Phenylbutanoid and Phenylbutenoid Analogues

The synthesis of phenylbutanoid and phenylbutenoid analogues related to this compound can be achieved through various synthetic routes. One approach involves the use of hypervalent iodine reagents. For instance, unsymmetrical diaryliodonium salts can be used to transfer specific aryl groups to nucleophiles. orgsyn.org This method allows for the controlled introduction of different phenyl or substituted phenyl moieties into the butanoid or butenoid structure.

Another method involves the acylation of resorcinol (B1680541) with 3,4-dimethoxyphenylacetic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate to produce 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone. ijcea.org This reaction demonstrates the formation of a phenylbutanoid structure through a Friedel-Crafts acylation.

Incorporation of Nitrogen-Containing Moieties

The introduction of nitrogen-containing functional groups, such as amines, amides, triazoles, and quinoxalines, into the structure of this compound can lead to compounds with a wide range of properties.

Amine Derivatives and Related Amides

Amine and amide derivatives can be synthesized through various methods. A general procedure for amide synthesis involves the reaction of an amine with an appropriate acid chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP). nih.gov This allows for the formation of an amide bond, linking a nitrogen-containing group to a carboxylic acid precursor that could be derived from this compound.

For instance, 1-(4-substituted)butyl derivatives of amides have been synthesized from 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid. nih.gov While not directly from this compound, this demonstrates a general strategy for creating amide derivatives with an alkyl chain. The synthesis of C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones provides another route to complex nitrogen-containing heterocycles. nih.gov

Triazole and Quinoxaline-Based Derivatives

Triazole Derivatives:

Triazole moieties can be incorporated into molecules through several synthetic strategies. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.gov This involves the reaction of an azide (B81097) with a terminal alkyne.

A specific example is the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com This compound was prepared through a Michael addition of 1,2,4-triazole (B32235) to a chalcone (B49325), 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone. mdpi.com The chalcone itself was synthesized by the Claisen-Schmidt condensation of 3',4'-dimethoxyacetophenone (B42557) and 4-methoxybenzaldehyde. mdpi.com Other methods for synthesizing triazole derivatives include the reaction of hydrazones with oxidizing agents and the condensation of α-diazo-1,3-dicarbonyl compounds with amines. raco.cat

Quinoxaline (B1680401) Derivatives:

Quinoxaline derivatives are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.it For example, 3-methylquinoxalin-2(1H)-one can be obtained by reacting o-phenylenediamine with ethyl pyruvate. nih.gov

The synthesis of novel quinoxaline derivatives can also be achieved through microwave-assisted methods, which can improve reaction times and yields. researchgate.net For instance, new quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their biological activities. researchgate.net The starting materials for these syntheses can be varied to introduce different substituents onto the quinoxaline ring. For example, 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide can be used as a starting point for the synthesis of a series of quinoxaline derivatives through chemical modification of the amino and cyano groups. researchgate.net

Stereoselective Synthesis of Analogues

The introduction of chirality into analogues of this compound is primarily achieved through asymmetric reactions that transform a prochiral center into a chiral one with a preference for one enantiomer or diastereomer over the other. Key strategies include the asymmetric reduction of a ketone or the stereoselective construction of the carbon skeleton.

Enzymatic Reduction of Prochiral Ketones

One powerful method for achieving high stereoselectivity is through biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs). These enzymes can catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantiomeric excess (e.e.).

A notable example is the stereoselective reduction of 1,4-diaryl-1,4-diones, which are structural analogues of this compound. In a study, the alcohol dehydrogenase from Ralstonia sp. (RasADH), overexpressed in E. coli, was used as a biocatalyst for the reduction of 1,4-bis(4-methoxyphenyl)-1,4-dione. This reaction yields the corresponding chiral diol, (–)-(1S,4S)-1,4-bis(4-methoxyphenyl)butane-1,4-diol. mdpi.comproquest.com The process demonstrates the capability of enzymatic systems to produce highly enantioenriched products. mdpi.com The catalytic asymmetric transfer hydrogenation (CATH) of prochiral 1,4-dicarbonyl compounds is a frequently used method for synthesizing enantioenriched 1,4-diols, which are valuable precursors in various industries. mdpi.com

Table 1: Enzymatic Reduction of a 1,4-Dione Analogue

SubstrateBiocatalystProductYieldOptical Rotation
1,4-Bis(4-methoxyphenyl)-1,4-dioneRasADH(–)-(1S,4S)-1,4-Bis(4-methoxyphenyl)butane-1,4-diol41%[α]D²¹ = -43.0 (c = 0.1, CHCl₃) mdpi.com

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is another robust technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand. mdpi.com The hydrogen source is often an isopropanol/base mixture or a formic acid/triethylamine azeotrope. mdpi.com

Catalysts like the Noyori-Ikariya [(arene)Ru(TsDPEN)Cl] complexes are highly effective for the ATH of aryl ketones. mdpi.com For a substrate like this compound, the aromatic dimethoxyphenyl group can interact with the catalyst's arene ligand through CH/π interactions, influencing the stereochemical outcome of the reduction. This interaction helps to position the substrate in a way that favors hydrogen transfer to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol, 1-(3,4-dimethoxyphenyl)butan-2-ol (B7858682), with high selectivity. mdpi.com The efficiency of such catalysts has been demonstrated in the reduction of acetophenone, achieving up to 98% enantiomeric excess. mdpi.com

Diastereoselective Synthesis of Polyol Analogues

Beyond creating single chiral centers, methods have been developed for the diastereoselective synthesis of more complex analogues. For instance, a stereoselective synthesis of threo-1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol has been reported. researchgate.net This synthesis involves the hydroboration-oxidation of (E)-2,3-bis(3,4-dimethoxyphenyl)propenoic acid. This type of reaction establishes a specific relative configuration between two adjacent chiral centers, resulting in the preferential formation of the threo diastereomer over the erythro form. researchgate.net

Synthesis of Diene Analogues with Geometric Isomerism

Stereoselectivity is not limited to chiral centers but also applies to the geometric configuration of double bonds (E/Z isomerism). Analogues of this compound containing carbon-carbon double bonds can be synthesized with high geometric purity. For example, a titanium-catalyzed intermolecular homo-cyclomagnesiation of 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene, followed by hydrolysis, yields (2Z,6Z)-1,8-bis(3,4-dimethoxyphenyl)octa-2,6-diene with a 74% yield. sciforum.net This reaction demonstrates control over the formation of Z-configured double bonds in the final diene product. sciforum.net

Biological Activities and Pharmacological Investigations of 1 3,4 Dimethoxyphenyl Butan 2 One and Its Analogues

Antimicrobial Efficacy

The antimicrobial potential of 1-(3,4-dimethoxyphenyl)butan-2-one and its analogues has been investigated against a range of pathogenic microorganisms, revealing promising results in both antibacterial and antifungal applications.

Antibacterial Spectrum and Mechanism

Analogues of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain heterocyclic chalcone (B49325) analogues have shown potent effects. nih.gov A study on polyoxygenated chalcones reported that some derivatives were active against sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 90 µg/mL. scielo.br Another study highlighted that a chalcone derivative exhibited an outstanding inhibitory effect on the plant pathogenic bacterium Pseudomonas syringae, with a half-maximal inhibitory concentration (IC50) value of 2.5 µg/mL, which is comparable to the antibiotic streptomycin. scielo.br

The antibacterial mechanism of these compounds is thought to be multifaceted. For ethylzingerone, a structurally similar compound, its mode of action against Burkholderia species involves multiple genetic pathways, including the induction of stress response mechanisms, alteration of cell permeability, and disruption of intracellular pH homeostasis. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

Compound/Analogue Bacterium Activity (MIC/IC50) Reference
Polyoxygenated Chalcone 1 Staphylococcus aureus (sensitive) 50 µg/mL scielo.br
Polyoxygenated Chalcone 2 Staphylococcus aureus (MRSA) 90 µg/mL scielo.br
Chalcone Derivative Pseudomonas syringae IC50: 2.5 µg/mL scielo.br
Ethylzingerone Burkholderia spp. MIC: 0.45% (wt/vol) nih.gov

Antifungal Properties

The antifungal properties of this compound analogues have also been a subject of scientific inquiry. Research has shown that chalcones with methoxyl substituents exhibit significant activity against fungi such as Cryptococcus neoformans. scielo.br For example, certain polyoxygenated chalcones displayed considerable efficacy against C. neoformans, with IC50 values as low as 3.6 µg/mL. researchgate.net

A synthetic derivative of zingerone, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, demonstrated potent antifungal activity against Aspergillus flavus and Fusarium graminearum, with significant inhibition observed at a concentration of 200 mg/L in an agar (B569324) dilution assay. mq.edu.au Another study on tetrahydroquinoline derivatives, which share some structural similarities, found that a 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative exhibited notable in vitro activity against dermatophytes with MIC values ranging from 32-65 µg/mL. javeriana.edu.co

Table 2: Antifungal Activity of this compound Analogues

Compound/Analogue Fungus Activity (MIC/IC50) Reference
Polyoxygenated Chalcone Cryptococcus neoformans IC50: 3.6 µg/mL researchgate.net
4-(4-hydroxy-3-nitrophenyl)-2-butanone Aspergillus flavus 200 mg/L (significant inhibition) mq.edu.au
4-(4-hydroxy-3-nitrophenyl)-2-butanone Fusarium graminearum 200 mg/L (significant inhibition) mq.edu.au
Tetrahydroquinoline Derivative Dermatophytes MIC: 32-65 µg/mL javeriana.edu.co

Antioxidant Properties and Oxidative Stress Modulation

Compounds related to this compound are recognized for their antioxidant capabilities, primarily attributed to their phenolic structure which allows them to act as free radical scavengers. The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Table 3: DPPH Radical Scavenging Activity of this compound Analogues

Compound/Analogue DPPH IC50 Reference
FM10 8.36 µM nih.gov
FM12 15.30 µM nih.gov
Gallic Acid (Standard) 9.02 µM nih.gov

Anti-inflammatory Responses

The anti-inflammatory effects of this compound and its analogues have been demonstrated in various in vitro and in vivo models. These compounds can modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

An analogue, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), has shown potent anti-inflammatory activity. In a study on arachidonic acid (AA)-induced ear edema in rats, DMPBD exhibited an IC50 of 60 nmol per ear, proving to be significantly more potent than the standard drug phenidone (B1221376) (IC50 = 2520 nmol per ear). mq.edu.au Furthermore, DMPBD was found to be 11 times more potent than diclofenac (B195802) in TPA-induced edema. mq.edu.au Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, also demonstrated marked inhibition of carrageenan-induced rat paw edema. nih.gov Chalcone derivatives have also been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govmdpi.com For example, the chalcone butein (B1668091) showed a concentration-dependent inhibition of prostaglandin (B15479496) E2 production. mdpi.comsemanticscholar.org

Table 4: Anti-inflammatory Activity of this compound Analogues

Compound/Analogue Model/Target Activity (IC50) Reference
(E)-1-(3,4-Dimethoxyphenyl) butadiene (DMPBD) AA-induced ear edema 60 nmol/ear mq.edu.au
Phenidone (Standard) AA-induced ear edema 2520 nmol/ear mq.edu.au
Butein PGE2 production inhibition 40 ± 8% at 50 µM mdpi.comsemanticscholar.org

Anticancer and Cytotoxicity Profiling

The cytotoxic effects of this compound analogues against various cancer cell lines have been a significant area of research. These studies aim to identify compounds with high efficacy against cancer cells while exhibiting lower toxicity towards normal cells.

A novel synthesized drug candidate, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), which incorporates the 3,4-dimethoxyphenyl moiety, has demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines. waocp.org RAJI exhibited IC50 values of 20 µg/mL and 25 µg/mL against MDA-MB-231 and MDA-MB-468 cells, respectively. waocp.org In another study, chalcones derived from a natural precursor showed significant inhibitory effects against various breast cancer cell lines, with IC50 values as low as 3.30 µM against MCF-7 cells. nih.gov The cytotoxicity of methoxy-4'-amino chalcone derivatives has also been evaluated against leukemia cell lines, with the number and position of methoxy (B1213986) groups influencing their anticancer activity. cellbiopharm.comscilit.com

Table 5: Cytotoxicity of this compound Analogues against Cancer Cell Lines

Compound/Analogue Cell Line Activity (IC50) Reference
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) MDA-MB-231 (Breast Cancer) 20 µg/mL waocp.org
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) MDA-MB-468 (Breast Cancer) 25 µg/mL waocp.org
Chalcone Derivative 12 MCF-7 (Breast Cancer) 4.19 µM nih.gov
Chalcone Derivative 13 MCF-7 (Breast Cancer) 3.30 µM nih.gov

Anti-Trypanosomal Activity

The search for new therapeutic agents against trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma, has led to the investigation of various classes of compounds, including those related to this compound.

While direct studies on this compound are limited, research on structurally related flavonoids and their analogues has shown promising anti-trypanosomal activity. A comprehensive study on a large set of flavonoids revealed that 7,8-dihydroxyflavone (B1666355) exhibited the most potent in vitro activity against Trypanosoma brucei rhodesiense, with an IC50 of 68 ng/mL. nih.govresearchgate.net Other flavonoids, such as 3-hydroxyflavone (B191502) and rhamnetin, also demonstrated significant trypanocidal potential with IC50 values of 0.5 µg/mL. nih.gov Furthermore, simple phenolic compounds containing an ortho-dihydroxyphenyl structure, a feature present in some analogues, showed significant trypanocidal activities. nih.gov Iron chelators have also been investigated as potential anti-trypanosomal agents, with some exhibiting IC50 values in the low micromolar range against Trypanosoma brucei and Trypanosoma congolense. nih.gov These findings suggest that the structural scaffold of this compound and its analogues could be a valuable starting point for the design of new anti-trypanosomal drugs.

Table 6: Anti-Trypanosomal Activity of Structurally Related Analogues

Compound/Analogue Parasite Activity (IC50) Reference
7,8-Dihydroxyflavone Trypanosoma brucei rhodesiense 68 ng/mL nih.govresearchgate.net
3-Hydroxyflavone Trypanosoma brucei rhodesiense 0.5 µg/mL nih.gov
Rhamnetin Trypanosoma brucei rhodesiense 0.5 µg/mL nih.gov
Iron Chelators (various) Trypanosoma brucei 2.1 - 220 µM nih.gov

Neuropharmacological Activities of Structurally Related Compounds

The neuropharmacological landscape of compounds structurally analogous to this compound is diverse, with research highlighting significant anticonvulsant, monoamine oxidase (MAO) inhibitory, and serotonergic activities. These investigations underscore the potential of the dimethoxyphenyl moiety in designing novel neuroactive agents.

Anticonvulsant Properties

A notable analogue, dehydrozingerone (B89773), chemically known as 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, has demonstrated considerable anticonvulsant effects. In studies utilizing the maximal electroshock (MES) test in mice, dehydrozingerone exhibited a dose-dependent protective activity. At a dose of 100 mg/kg, it provided 80% protection against MES-induced seizures, indicating its potential as a bioactive molecule for epilepsy treatment. researchgate.net The structural similarity of dehydrozingerone to this compound, particularly the methoxyphenyl group, suggests that this chemical feature may be crucial for its anticonvulsant action.

Further research into structurally related compounds has focused on 2,4-dimethoxyphenylsemicarbazones. These compounds have been synthesized and evaluated in various animal models of seizures, including the maximal electroshock seizure, subcutaneous pentylenetetrazole, and subcutaneous strychnine-induced seizure screens. nih.gov Several derivatives within this class showed broad-spectrum anticonvulsant activity. The most promising compound, N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone, was highly effective and devoid of neurotoxicity. nih.gov Mechanistic studies revealed that these compounds could elevate the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the midbrain and medulla oblongata, with a potency comparable to the established antiepileptic drug clobazam. nih.gov

Quinazolin-4(3H)-one derivatives bearing methoxyphenyl substituents have also been investigated for their anticonvulsant potential. Although structurally more distinct, these compounds have shown promise in preclinical models. Their mechanism of action is thought to involve the modulation of the GABA-A receptor, a key target for many antiepileptic drugs. mdpi.com

Table 1: Anticonvulsant Activity of Selected Analogues
CompoundAnimal ModelTestDoseActivityReference
DehydrozingeroneMiceMaximal Electroshock (MES)100 mg/kg80% protection researchgate.net
N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazoneMiceMES, s.c. Pentylenetetrazole, s.c. Strychnine-Significant protection, elevated GABA levels nih.gov

Monoamine Oxidase (MAO) Inhibition

Methoxy-substituted chalcones, which are 1,3-diphenyl-2-propen-1-ones, represent another class of structurally related compounds with significant neuropharmacological activity. Chalcones bearing methoxy groups have been evaluated for their ability to inhibit human monoamine oxidase (MAO) enzymes, which are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov

Several methoxylated chalcones have demonstrated competitive, selective, and reversible inhibition of MAO-B. nih.gov For instance, (2E)-3-[4-(dimethylamino) phenyl]-1-(4-methoxyphenyl) prop-2-en-1-one was identified as a potent MAO-B inhibitor with an IC50 value of 0.29 µM and a Ki value of 0.14 µM. nih.gov The structural resemblance of these chalcones to 1,4-diphenyl-2-butene, a known MAO-B inhibitor, is believed to contribute to their activity. researchgate.net The presence and position of methoxy groups on the phenyl rings are critical determinants of their MAO inhibitory potency and selectivity. researchgate.net

Table 2: MAO-B Inhibitory Activity of Methoxy-Substituted Chalcones
CompoundEnzymeIC50 (µM)Ki (µM)Reference
(2E)-3-[4-(dimethylamino) phenyl]-1-(4-methoxyphenyl) prop-2-en-1-onehMAO-B0.29 ± 0.0110.14 ± 0.001 nih.gov

Serotonergic Activity

Analogues with a dimethoxyphenyl moiety, specifically 4-substituted-2,5-dimethoxyphenethylamines, have been extensively studied for their interaction with serotonin (B10506) (5-HT) receptors. These compounds are structurally related to the core dimethoxyphenyl structure of interest. Research has led to the discovery of potent 5-HT2 receptor agonists. nih.gov

One such compound, CYB210010 (2,5-dimethoxy-4-thiotrifluoromethylphenethylamine), exhibits high agonist potency at 5-HT2A and 5-HT2C receptors. nih.gov It has been shown to be orally bioavailable and capable of crossing the blood-brain barrier to engage with 5-HT2A receptors in the frontal cortex. nih.gov The activation of these receptors by compounds like CYB210010 can lead to an increase in the expression of genes associated with neuroplasticity, suggesting a potential therapeutic role in various neuropsychiatric disorders. nih.gov The study of these analogues has also paved the way for the development of non-psychedelic 5-HT2A receptor ligands. nih.gov

Mechanistic Studies and Molecular Interactions of 1 3,4 Dimethoxyphenyl Butan 2 One

Identification of Putative Biological Targets

Preliminary investigations suggest that 1-(3,4-dimethoxyphenyl)butan-2-one and its analogs may interact with a variety of biological targets, including enzymes and receptors. The specific therapeutic potential is an area of ongoing research. Research into structurally similar compounds, such as those with a 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine core, indicates that this class of molecules can be starting materials for a wide range of biologically active alkaloids. mdpi.com

Enzyme Inhibition and Modulation Studies

The potential for this compound and related structures to act as enzyme inhibitors has been a subject of scientific inquiry. For instance, derivatives of butanone have been synthesized and evaluated as inhibitors of enzymes like histidine decarboxylase. nih.gov While direct studies on this compound are limited, research on analogous compounds provides insights. For example, certain chalcones, which share structural similarities, have been investigated for their inhibitory effects. mdpi.com The study of 4-aryl-1H-1,2,3-triazoles as inhibitors of indoleamine 2,3-dioxygenase (IDO) also highlights the potential for aromatic compounds to exhibit enzyme inhibitory activity. ebi.ac.uk

Receptor Binding Kinetics and Selectivity

The interaction of compounds containing a dimethoxyphenyl group with various receptors has been documented. For example, analogs of 1-(2,5-dimethoxyphenyl)isopropylamine have been shown to bind to serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2B subtypes. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents on the phenyl ring. nih.gov While specific receptor binding data for this compound is not extensively available, the principle that the dimethoxyphenyl moiety can mediate receptor interactions is well-established. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies aim to understand how modifications to different parts of the molecule affect its interactions with biological targets.

Impact of Butanone Scaffold Modifications on Bioactivity

Modifications to the butanone backbone can have a profound impact on the compound's biological activity. Altering the length of the alkyl chain, introducing substituents, or changing the position of the ketone group can affect the molecule's lipophilicity and steric profile, thereby influencing its ability to fit into the binding sites of enzymes or receptors. arizona.edu For instance, studies on related ketones have shown that even slight changes to the scaffold can lead to significant differences in inhibitory potency against specific enzymes. nih.gov

Computational Chemistry Approaches to Binding and Activity Prediction

Computational methods are increasingly used to predict the binding affinity and activity of small molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into how the compound might interact with putative biological targets. For example, predicted properties like the octanol-water partition coefficient (XlogP) can give an indication of a molecule's lipophilicity, which is a key factor in its pharmacokinetic and pharmacodynamic behavior. uni.lu

Table of Predicted Properties for a Related Compound

Property Value
Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
XlogP 4.3

Data for 2-benzyl-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)butan-1-one, a structurally related compound. uni.lu

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The results, often expressed as a binding energy (e.g., in kcal/mol), help in identifying potential drug candidates by ranking their binding strengths and predicting key interactions like hydrogen bonds and hydrophobic contacts. For instance, studies on related compounds have used docking to explore interactions with targets like the colchicine (B1669291) binding site of tubulin or the estrogen receptor.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecular interactions over time. researchgate.net Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. researchgate.netdtic.mil This allows for the observation of the stability of the ligand-receptor complex, conformational changes in both the ligand and the protein, and the role of solvent molecules. researchgate.netdtic.mil Key findings from MD simulations include the stability of hydrogen bonds, the flexibility of different parts of the protein upon ligand binding, and the calculation of binding free energies, which can offer a more accurate assessment of binding affinity than docking scores alone.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties from first principles, providing a balance between accuracy and computational cost.

DFT calculations can determine several key electronic properties for a molecule like this compound:

Optimized Geometry: DFT is used to find the lowest energy structure of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding and predicting how the molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role.

Atomic Charges: DFT can calculate the partial charge on each atom in the molecule (e.g., using Mulliken population analysis), which helps in understanding intramolecular charge transfer and reactivity.

Studies on related dimethoxybenzene derivatives have utilized DFT calculations, often employing functionals like B3LYP or PBE with basis sets such as 6-311G(d,p) or def2-TZVP, to explore these electronic properties. While these studies provide a framework for how this compound could be analyzed, specific DFT data for this compound is not found in the reviewed literature.

Advanced Analytical Method Development and Characterization for Research Purposes

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for separating 1-(3,4-Dimethoxyphenyl)butan-2-one from complex matrices, such as reaction mixtures or natural product extracts, and for its quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Reverse-phase (RP) HPLC is a common approach for such analyses. organicchemistrydata.orgspectrabase.com

Methodologies for related ketones often utilize a C18 stationary phase. docbrown.infonist.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. organicchemistrydata.orgspectrabase.com Detection is commonly performed using a UV-Vis detector, often as part of a diode-array detector (DAD), which can provide spectral information about the analyte. docbrown.info For quantitative analysis, a single marker approach can be employed where a reference standard is used to quantify multiple components with similar structures, which can be a time- and resource-efficient strategy. nist.gov The accuracy of such methods is often validated by comparing the results with those obtained from traditional external standard methods. nist.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Ketones

Parameter Description Source
Column C18 (25 cm x 4.6 mm, 5 µm) docbrown.info
Mobile Phase Acetonitrile/Water or Methanol/Water gradient organicchemistrydata.orgdocbrown.info
Modifier Phosphoric acid or Formic acid organicchemistrydata.orgspectrabase.com
Flow Rate 1.0 mL/min nist.gov
Detection UV-Vis Diode-Array Detector (DAD) at 365 nm (after derivatization) docbrown.info
Derivatizing Agent 2,4-dinitrophenylhydrazine docbrown.info

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. For quantitative purposes, a Flame Ionization Detector (FID) can be employed. nist.gov

In GC-MS analysis, the compound is vaporized and separated on a capillary column, often with a non-polar stationary phase like DB-1 or a similar 5% phenyl-methylpolysiloxane phase. nist.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a molecular fingerprint that aids in structural identification. The NIST Mass Spectrometry Data Center provides GC-MS data for the isomeric 4-(3,4-Dimethoxyphenyl)butan-2-one (B3147733), which shows a top peak at m/z 151 and a second-highest peak at m/z 208, corresponding to the molecular ion. nih.gov

For more advanced applications, GC can be coupled with high-resolution mass spectrometers like an Orbitrap, which provides high mass accuracy and resolution, aiding in the confident identification of compounds in complex matrices. csic.escore.ac.uk

Table 2: GC-MS Data for the Isomer 4-(3,4-Dimethoxyphenyl)butan-2-one

Parameter Value Source
NIST Number 412826 nih.gov
Library Main library nih.gov
Top Peak m/z 151 nih.gov
2nd Highest m/z 208 nih.gov
3rd Highest m/z 43 nih.gov
Kovats Retention Index (Standard non-polar) 1660 nih.gov
Kovats Retention Index (Semi-standard non-polar) 1696.1 nih.gov
Kovats Retention Index (Standard polar) 2640 nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the protons of the butanone chain. The aromatic protons would likely appear in the range of 6.5-7.7 ppm. researchgate.net The two methoxy groups would each give a singlet at around 3.8-3.9 ppm. researchgate.net The protons on the butanone chain would exhibit characteristic splitting patterns due to spin-spin coupling. For a related compound, 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, the signals for the protons of the two methoxy groups on the benzene (B151609) ring appear as two singlets at 3.92 and 3.94 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For ketones, the carbonyl carbon (C=O) is particularly distinct, appearing far downfield in the spectrum, typically between 160 and 220 ppm. libretexts.org The carbon atoms of the aromatic ring would appear in the range of 110-160 ppm, with those bonded to the electron-donating methoxy groups shifted upfield. The methoxy carbons would resonate around 55-60 ppm. The aliphatic carbons of the butanone chain would be found in the upfield region of the spectrum. libretexts.org For the related 2-butanone (B6335102), the carbonyl carbon appears at 209.3 ppm. docbrown.info

Quantitative NMR (qNMR): ¹H qNMR is a powerful technique for the quantitative analysis of organic compounds without the need for an identical reference standard. nih.gov This method relies on the integration of a specific, well-resolved proton signal of the analyte relative to a known amount of an internal standard. nih.gov This technique has been successfully applied to the quantification of related cathinone (B1664624) analogues. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for a Related Structure

Protons Predicted Chemical Shift (ppm) Multiplicity Source
Aromatic Protons 6.5 - 7.7 m researchgate.net
Methoxy Protons ~3.9 s researchgate.net

Data for a related compound, 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.

Table 4: Typical ¹³C NMR Chemical Shift Ranges

Carbon Type Chemical Shift Range (ppm) Source
Carbonyl (C=O) 160 - 220 libretexts.org
Aromatic (C-O) 140 - 160 libretexts.org
Aromatic (C-C, C-H) 110 - 140 libretexts.org
Methoxy (O-CH₃) 55 - 60 libretexts.org
Aliphatic (CH₂, CH₃) 10 - 50 libretexts.org

Mass Spectrometry (MS) with High-Resolution Techniques (e.g., UHPLC-QTOF-MS, GC-Orbitrap-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition. helsinki.fithermofisher.com

UHPLC-QTOF-MS: Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer is a powerful technique for the analysis of complex mixtures. helsinki.fi It provides both chromatographic separation and high-resolution mass data. The accurate mass measurement of the molecular ion can confirm the elemental formula of this compound (C₁₂H₁₆O₃), which has a calculated exact mass of 208.1099. nih.gov

GC-Orbitrap-MS: Gas Chromatography coupled to an Orbitrap mass spectrometer offers very high resolution and mass accuracy for the analysis of volatile compounds. csic.escore.ac.ukthermofisher.com This technique can provide confident identification of the compound based on its retention time and accurate mass, even in complex samples. csic.escore.ac.uk The fragmentation pattern obtained can further confirm the structure.

Table 5: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₂H₁₆O₃ nih.gov
Exact Mass 208.1099 nih.gov
Monoisotopic Mass 208.109944368 Da nih.gov

Data for the isomer 4-(3,4-Dimethoxyphenyl)butan-2-one.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. echemi.com Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching vibrations for the ether linkages of the methoxy groups (around 1000-1300 cm⁻¹). nist.govechemi.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra. The study of related pyrone structures has utilized both IR and Raman spectroscopy in conjunction with theoretical calculations (DFT) to assign vibrational bands. scifiniti.comscifiniti.com

Table 6: Characteristic IR Absorption Bands for Ketones and Ethers

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
C=O Stretch 1700 - 1725 echemi.com
C-H (aromatic) Stretch 3000 - 3100 echemi.com
C-H (aliphatic) Stretch 2850 - 3000 echemi.com
C=C (aromatic) Stretch 1500 - 1600 echemi.com
C-O (ether) Stretch 1000 - 1300 echemi.com

Validation Protocols for Analytical Methodologies in Research

The validation of an analytical method is a critical process in chemical research, ensuring that the chosen methodology is suitable for its intended purpose. numberanalytics.comwjarr.com This process involves a series of experiments designed to verify that a method for the analysis of a specific compound, such as this compound, is reliable, accurate, and reproducible. The validation protocol establishes and documents the performance characteristics of the method, demonstrating its fitness for a particular analytical application. iupac.org International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures. demarcheiso17025.comeuropa.eu

A comprehensive validation protocol for an analytical method to be used in the research of this compound would typically encompass the evaluation of several key parameters. These parameters ensure the quality and reliability of the data generated. numberanalytics.comwjarr.com The validation process is not a one-time event; it is often necessary to re-validate a method if there are changes to the synthetic route, the composition of the final product, or the analytical procedure itself.

The primary validation parameters that must be investigated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wjarr.comdemarcheiso17025.com Robustness and system suitability are also important considerations to ensure the method's performance under various conditions. demarcheiso17025.com

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the method can distinguish it from starting materials, by-products of the synthesis, and any related compounds.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a series of standards of this compound at different concentrations and examining the correlation between the measured response and the concentration. A high correlation coefficient (typically r² ≥ 0.999) indicates a linear relationship. demarcheiso17025.com

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For assay methods, the range is often established as 80-120% of the target analyte concentration. demarcheiso17025.com

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte (spiked) in a sample matrix. For a similar compound, (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol, accuracy was reported in the range of 95.38-104.76% for intraday and 88.94-102.43% for interday preparations. epa.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment. For a related compound, precision was reported as <2% for intraday and <5% for interday preparations. epa.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a structurally related compound, the LOD was found to be 0.3 µg/mL. epa.gov

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com The LOQ for a similar compound was reported as 0.8 µg/mL. epa.gov

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following interactive data tables summarize typical validation parameters and their acceptance criteria for an analytical method for a chemical compound like this compound.

Validation ParameterAcceptance Criteria
SpecificityNo interference from placebo, impurities, or other related substances at the retention time of the analyte.
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)Typically within 98.0% to 102.0%
Precision (RSD)Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-noise ratio of 10:1
RobustnessRSD of results should be within acceptable limits after minor changes in analytical parameters.
Concentration (µg/mL)Response (Area Units)
5050123
7575345
100100567
125125789
150150912

Example data for a linearity study. The actual data would be generated during the validation process.

Spiked Level (%)Amount Added (mg)Amount Found (mg)% RecoveryRSD (%)
808.18.098.8≤ 2.0
10010.210.199.0
12012.112.2100.8

Example data for accuracy and precision studies. The actual data would be generated during the validation process.

Future Research Directions and Applications in Advanced Chemical Science

Exploration of Novel Synthetic Routes and Green Chemistry Applications

The synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one is a fundamental prerequisite for any further investigation. While classical synthetic methods for similar ketones, such as aldol (B89426) condensation between veratraldehyde and 2-butanone (B6335102), are known, there is a significant opportunity to explore more novel and sustainable synthetic routes.

Future research could focus on the development of catalytic systems that offer higher yields, selectivity, and milder reaction conditions. For instance, the application of mechanochemistry, which involves solvent-free or low-solvent reactions induced by mechanical force, could present a greener alternative to traditional solvent-heavy methods. mdpi.com The exploration of biocatalysis, employing enzymes to carry out specific synthetic steps, also holds promise for enhancing the sustainability of its production.

A key goal in this area would be to improve the atom economy and reduce the E-factor (Environmental Factor) of the synthesis, aligning with the principles of green chemistry. To date, specific studies on green synthetic routes for this compound are not available in the current scientific literature, highlighting a clear gap for future research endeavors.

Comprehensive Pharmacological and Toxicological Profiling in Advanced Models

A critical step in evaluating the potential of any new chemical entity for biological applications is a thorough examination of its pharmacological and toxicological profile. Currently, there is a significant lack of published data concerning the biological activities and potential toxicity of this compound.

Future pharmacological studies should aim to screen the compound against a wide range of biological targets, including enzymes and receptors, to identify any potential therapeutic effects. Advanced in vitro models, such as cell-based assays and organ-on-a-chip technology, could provide initial insights into its mechanism of action and potential efficacy in various disease models.

Concurrently, comprehensive toxicological profiling is essential to determine the safety of the compound. This would involve assessing its cytotoxicity, genotoxicity, and potential for adverse effects in various biological systems. The toxicological profile of the related functional group, 2-butanone, has been studied and could provide a very general starting point, but specific data for the entire molecule is necessary. cdc.gov As of now, no specific pharmacological or toxicological studies for this compound have been reported, representing a crucial area for future investigation.

Targeted Drug Design and Lead Optimization Strategies

Should initial pharmacological screening reveal any promising biological activity, this compound could serve as a lead compound for drug discovery programs. Targeted drug design strategies could then be employed to optimize its structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be central to this effort, involving the synthesis and testing of a series of analogues to understand how modifications to the chemical structure affect its biological activity. Computational methods, such as molecular docking and molecular dynamics simulations, could be utilized to predict the binding of these analogues to their biological targets and guide the design of more effective compounds.

However, without initial data on its biological targets, any discussion of lead optimization remains speculative. The scientific literature currently lacks any studies focused on the targeted drug design and lead optimization of this compound.

Metabolic Fate and Biotransformation Pathway Elucidation

Understanding how a compound is metabolized in the body is fundamental to its development as a potential therapeutic agent. The study of its metabolic fate, or biotransformation, provides insights into its stability, duration of action, and the potential for the formation of active or toxic metabolites.

Currently, there is no published research on the metabolic fate and biotransformation pathways of this compound. This represents a significant knowledge gap that would need to be addressed in any future development of this compound for biological applications.

Development of Specialized Analytical Tools for Complex Matrices

To support all the aforementioned areas of research, the development of sensitive and selective analytical methods for the detection and quantification of this compound in various complex matrices is essential. This includes biological fluids (e.g., blood, urine, plasma) and environmental samples.

Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be the methods of choice for developing such analytical tools. mdpi.comnih.gov The development and validation of these methods according to established guidelines would be crucial for obtaining reliable and reproducible data in pharmacological, toxicological, and metabolic studies.

At present, there are no specific analytical methods reported in the literature for the determination of this compound in complex matrices. The development of such tools is a foundational step that must be taken to enable further scientific inquiry into this compound.

Q & A

Basic: What are the key synthetic strategies for preparing 1-(3,4-Dimethoxyphenyl)butan-2-one, and what factors influence reaction yields?

Answer:
The synthesis typically involves Friedel-Crafts acylation of 3,4-dimethoxybenzene with butan-2-one derivatives. Alternative routes include Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and acetone under basic conditions. Reaction yields are influenced by:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
  • Temperature control : Excess heat may lead to over-acylation or decomposition of the methoxy groups.
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates .
    Characterization via GC-MS and NMR is critical to confirm purity and regiochemistry.

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H NMR : Signals for methoxy groups (δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.7–7.1 ppm, doublets), and the ketone-adjacent methyl group (δ 2.1 ppm, singlet).
  • ¹³C NMR : Carbonyl resonance at ~208 ppm, methoxy carbons at ~56 ppm, and aromatic carbons between 100–150 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and aromatic C-O stretches near 1250 cm⁻¹.
  • MS : Molecular ion peak at m/z 208 (C₁₂H₁₆O₃⁺) with fragmentation patterns indicating methoxy and ketone loss .

Basic: What is the regioselectivity pattern in electrophilic aromatic substitution (EAS) reactions of this compound?

Answer:
The 3,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy substituents due to their strong electron-donating effects. For example:

  • Nitration (HNO₃/H₂SO₄, 0–5°C) yields 3-(3,4-dimethoxy-5-nitrophenyl)butan-2-one.
  • Bromination (Br₂/FeBr₃, CH₂Cl₂) produces 3-(3,4-dimethoxy-5-bromophenyl)butan-2-one .
    Regioselectivity is confirmed via X-ray crystallography or NOE NMR to map substituent positions .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Answer:

  • Methoxy group position : Moving methoxy groups from 3,4- to 2,4-positions reduces antioxidant activity due to altered resonance stabilization.
  • Ketone chain length : Extending the butanone backbone to pentanone decreases antimicrobial potency, likely due to reduced membrane permeability .
  • Substituent electronegativity : Fluorine or chlorine at the para position (e.g., 5-fluoro derivatives) enhances cytotoxicity by increasing electrophilicity .
    Methodology : SAR studies use in vitro assays (e.g., DPPH for antioxidants, MIC for antimicrobials) paired with DFT calculations to map electronic effects .

Advanced: What mechanistic insights explain the antioxidant and antimicrobial activities of this compound?

Answer:

  • Antioxidant activity : Methoxy groups donate electrons to stabilize free radicals, while the ketone moiety may chelate metal ions involved in ROS generation. IC₅₀ values in DPPH assays correlate with methoxy substitution patterns .
  • Antimicrobial activity : The compound disrupts microbial membranes via hydrophobic interactions (logP ~2.5) and inhibits enzymes like β-ketoacyl-ACP synthase. Synergy with fluconazole against C. albicans has been observed .
    Experimental validation : Time-kill assays and SEM imaging of membrane damage are recommended .

Advanced: How can this compound be utilized in polymer chemistry?

Answer:
The compound serves as a monomer in Rh-catalyzed polymerizations to synthesize helical polyacetylenes. For example:

  • Polymerization : Using [(nbd)Rh⁺(ɳ⁶-C₆H₅B–(C₆H₅)₃)], yields high-MW polymers (13,900–18,400 g/mol) with solubility in organic solvents .
  • Functionalization : Adding menthol as a chiral dopant increases helical stability, enabling applications in chiral separation membranes .
    Characterization : GPC for MW analysis and CD spectroscopy for helical conformation are critical .

Advanced: What computational methods predict the reactivity and target interactions of this compound?

Answer:

  • DFT calculations : Optimize geometry and predict EAS regioselectivity by analyzing Fukui indices and electrostatic potential maps.
  • Molecular docking : Screen against biological targets (e.g., COX-2, CYP450) using AutoDock Vina. The ketone and methoxy groups show hydrogen bonding with active-site residues .
  • MD simulations : Assess membrane permeability (logP ~2.5) and stability in lipid bilayers .
    Validation : Correlate computational results with experimental IC₅₀ or MIC data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.